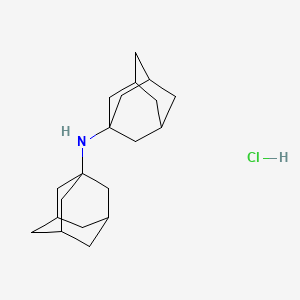

N-1-adamantyladamantan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1-Adamantyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C20H31N . Adamantane, a component of this compound, is a saturated hydrocarbon with the formula C10H16. It is a colorless, odorless, crystalline solid at room temperature . Adamantane is insoluble in water but soluble in organic solvents .

Synthesis Analysis

The synthesis of N-1-Adamantyladamantan-1-amine hydrochloride involves several steps. One method involves the reaction of adamantane with ultraviolet light, which results in crosslinking between adamantane molecules to form polyadamantanes . Unsaturated alkyl groups react with adamantane to give c1-6 alkyldiamantanes . Hydroxylamine converts adamantane into N-1-Adamantyladamantan-1-amine hydrochloride .Molecular Structure Analysis

The molecular structure of N-1-Adamantyladamantan-1-amine hydrochloride is represented by the SMILES stringC1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 . The compound has a molecular weight of 285.5 g/mol . Physical And Chemical Properties Analysis

Adamantane, a component of N-1-Adamantyladamantan-1-amine hydrochloride, is a colorless, odorless, crystalline solid at room temperature . It is insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N-1-adamantyladamantan-1-amine hydrochloride, have been used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The high reactivity of adamantane derivatives makes them suitable for the production of monomers . These monomers can be used in the creation of polymers with specific properties .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils . This is due to the unique structure and stability of the adamantane cage .

Development of Bioactive Compounds

Adamantane derivatives have been used in the development of bioactive compounds . These compounds can have various applications in the field of medicine and pharmacology .

Pharmaceutical Applications

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . This includes the use of adamantane derivatives in the creation of liposomes, cyclodextrins, and dendrimers .

Surface Recognition Studies

Adamantane derivatives, including N-1-adamantyladamantan-1-amine hydrochloride, can be used in surface recognition studies . This involves the use of adamantane as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .

Safety and Hazards

N-1-Adamantyladamantan-1-amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mecanismo De Acción

Target of Action

N-1-adamantyladamantan-1-amine hydrochloride, also known as Amantadine, primarily targets the dopamine receptors in the brain . Dopamine is a neurotransmitter that plays a crucial role in how we feel pleasure and is involved in the reward system of the brain .

Mode of Action

It is known to cause anincrease in dopamine release in the brain . This increase in dopamine levels can help to alleviate symptoms in conditions such as Parkinson’s disease, where there is a deficiency of dopamine .

Biochemical Pathways

The compound interacts with the dopaminergic pathways in the brain. By increasing the release of dopamine, it can enhance the signaling in these pathways . The downstream effects of this enhanced signaling can include improved motor control and a reduction in symptoms of Parkinson’s disease .

Pharmacokinetics

Like many other drugs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties will have a significant impact on its bioavailability and effectiveness .

Result of Action

By increasing dopamine release, N-1-adamantyladamantan-1-amine hydrochloride can have several molecular and cellular effects. These can include enhanced neurotransmission , improved motor control, and a reduction in the symptoms of conditions like Parkinson’s disease .

Action Environment

The action of N-1-adamantyladamantan-1-amine hydrochloride can be influenced by various environmental factors. For example, the compound is insoluble in water but soluble in organic solvents . This solubility profile can affect how the drug is administered and absorbed in the body . Additionally, exposure to ultraviolet light can result in crosslinking between adamantane molecules to form polyadamantanes .

Propiedades

IUPAC Name |

N-(1-adamantyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJYRIQTRKJYDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)